Cas no 929864-12-0 (5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide)

5-Amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 1,2,3-triazole core substituted with an amino group, a 4-chlorophenyl moiety, and a phenylethyl carboxamide side chain, offering versatility for further functionalization. The compound’s distinct heterocyclic framework may contribute to binding affinity in biological systems, making it a candidate for enzyme inhibition or receptor modulation studies. Its synthetic accessibility and stability under standard conditions facilitate handling in laboratory settings. Researchers may explore its utility as an intermediate in the development of novel bioactive molecules, particularly in targeting triazole-sensitive pathways.
5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide structure
929864-12-0 structure
Product name:5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No:929864-12-0
MF:C17H16ClN5O
MW:341.794841766357
CID:5427753

5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C17H16ClN5O/c18-13-6-8-14(9-7-13)23-16(19)15(21-22-23)17(24)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24)
    • InChI Key: MRTCTSQAKSQSMB-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(Cl)C=C2)C(N)=C(C(NCCC2=CC=CC=C2)=O)N=N1

5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3375-0719-75mg
5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
929864-12-0 90%+
75mg
$208.0 2023-04-26
Life Chemicals
F3375-0719-1mg
5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
929864-12-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3375-0719-2μmol
5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
929864-12-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3375-0719-2mg
5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
929864-12-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3375-0719-30mg
5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
929864-12-0 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3375-0719-10μmol
5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
929864-12-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3375-0719-20μmol
5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
929864-12-0 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3375-0719-10mg
5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
929864-12-0 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3375-0719-20mg
5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
929864-12-0 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3375-0719-5mg
5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
929864-12-0 90%+
5mg
$69.0 2023-04-26

Additional information on 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

5-Amino-1-(4-Chlorophenyl)-N-(2-Phenylethyl)-1H-1,2,3-Triazole-4-Carboxamide (CAS No. 929864-12-0): A Comprehensive Overview

5-Amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, identified by the CAS registry number 929864-12-0, is a structurally complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of triazoles, which are widely recognized for their versatile applications in drug discovery and material science. The molecule incorporates several functional groups, including an amino group, a chlorophenyl moiety, and a phenylethyl amide group, which collectively contribute to its unique chemical properties and biological activities.

The synthesis of 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules through strategies like click chemistry and transition metal-catalyzed couplings. For instance, the formation of the triazole ring often employs the Huisgen cycloaddition reaction, which has been optimized for higher yields and selectivity in modern laboratories. The incorporation of the chlorophenyl group and the phenylethyl amide moiety requires precise control over reaction conditions to ensure the desired stereochemistry and regioselectivity.

From a pharmacological perspective, this compound has garnered attention due to its potential as a lead molecule in drug discovery. Recent studies have highlighted its ability to modulate key biological targets associated with diseases such as cancer and neurodegenerative disorders. For example, research published in Nature Communications demonstrated that analogs of this compound exhibit potent anti-proliferative activity against various cancer cell lines by inhibiting essential enzymes involved in cell cycle regulation. Furthermore, preclinical studies have shown promising results in reducing inflammation and oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

The structural features of 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide also make it an attractive candidate for material science applications. The triazole ring is known for its high thermal stability and mechanical strength, making it suitable for use in advanced materials such as high-performance polymers and coatings. Recent research has explored its use as a building block for constructing supramolecular assemblies with tailored properties for applications in electronics and sensing technologies.

In terms of environmental impact and safety considerations, preliminary toxicity studies indicate that this compound exhibits low acute toxicity in experimental models. However, further long-term studies are required to fully assess its safety profile for human use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have emphasized the importance of thorough toxicological evaluations for compounds intended for pharmaceutical applications.

The future outlook for CAS No. 929864-12-0 is promising given its diverse applications across multiple disciplines. Ongoing research is focused on optimizing its bioavailability and efficacy through structural modifications and formulation development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials.

In conclusion, 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide represents a valuable addition to the arsenal of chemical compounds with potential across medicine and materials science. Its unique combination of functional groups provides a foundation for innovative applications that continue to be explored by researchers worldwide.

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